molecular formula C15H11NO B097306 3-Benzoylindole CAS No. 15224-25-6

3-Benzoylindole

Cat. No.: B097306
CAS No.: 15224-25-6
M. Wt: 221.25 g/mol
InChI Key: ADHQLIGSIQGNBW-UHFFFAOYSA-N
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Description

3-Benzoylindole (CAS 15224-25-6) is a heterocyclic compound featuring an indole core substituted with a benzoyl group at the 3-position. Its molecular formula is C₁₄H₉NO, with a molecular weight of 207.23 g/mol . This compound is primarily synthesized as a key intermediate in the production of cannabimimetic agents, which mimic the pharmacological activity of cannabinoids . The synthesis involves the introduction of substituted benzoyl groups (e.g., 2'-, 3'-, or 4'-substituted) onto the indole scaffold, enabling structural diversification for drug discovery . Physicochemical studies highlight its stability under nitrogen atmospheres and a melting point range of 238–240°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-3-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15(11-6-2-1-3-7-11)13-10-16-14-9-5-4-8-12(13)14/h1-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHQLIGSIQGNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164980
Record name 3-Benzoylindole
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Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672358
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

15224-25-6
Record name 3-Benzoylindole
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Record name 3-Benzoylindole
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Record name 15224-25-6
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Preparation Methods

Reaction Mechanism and Catalytic System

The Friedel-Crafts acylation remains the most widely employed method for synthesizing 3-benzoylindole. This electrophilic substitution reaction involves the activation of benzoyl chloride via coordination with Lewis acids such as aluminum chloride (AlCl₃) or phosphorus oxychloride (POCl₃). The acylium ion intermediate electrophilically attacks the electron-rich 3-position of indole, forming the desired product.

Key Reaction Steps :

  • Acylium Ion Formation :
    Benzoyl chloride+AlCl3Acylium+AlCl4\text{Benzoyl chloride} + \text{AlCl}_3 \rightarrow \text{Acylium}^+ \text{AlCl}_4^-

  • Electrophilic Attack :
    The acylium ion reacts with indole at the 3-position, forming a σ-complex.

  • Deprotonation and Regeneration :
    AlCl₄⁻ abstracts a proton, restoring aromaticity and releasing this compound.

Optimized Reaction Conditions

Optimal yields (70–85%) are achieved under the following conditions:

  • Catalyst System : AlCl₃ (1.2 equiv) and POCl₃ (0.5 equiv) in dichloromethane.

  • Temperature : 0–25°C to minimize side reactions like polymerization.

  • Substrate Ratio : Indole-to-benzoyl chloride stoichiometry of 1:1.2 ensures complete conversion.

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal ValueImpact on Yield
Catalyst (AlCl₃)1.2 equivMaximizes acylium formation
SolventDCMEnhances electrophile stability
Reaction Time4–6 hBalances conversion vs. degradation

By-products and Mitigation Strategies

Common by-products include 4-benzoylindole (5–15%) and bis-acylated indoles (e.g., 2,4-dibenzoylindole, ≤10%). Strategies to suppress these include:

  • Low-Temperature Control : Slowing electrophilic attack kinetics to favor 3-position selectivity.

  • Steric Hindrance : Using bulky substituents on benzoyl chloride to reduce para-acylation.

Vilsmeier-Haack Acylation: Enhanced Regioselectivity

Reaction Overview

The Vilsmeier-Haack method employs a chloroiminium ion intermediate, generated from dimethylformamide (DMF) and POCl₃, to acylate indole. This approach offers superior regioselectivity for the 3-position compared to Friedel-Crafts.

Mechanistic Highlights :

  • Chloroiminium Ion Formation :
    DMF+POCl3Cl[(CH3)2N=CHCl]+PO33\text{DMF} + \text{POCl}_3 \rightarrow \text{Cl}^-[\text{(CH}_3\text{)}_2\text{N=CHCl}]^+ \text{PO}_3^{3-}

  • Electrophilic Acylation :
    The chloroiminium ion reacts with indole, followed by hydrolysis to yield this compound.

Comparative Advantages

  • Reduced By-products : <5% para-acylation due to steric and electronic effects of the iminium intermediate.

  • Functional Group Tolerance : Compatible with electron-withdrawing substituents on indole.

Table 2: Friedel-Crafts vs. Vilsmeier-Haack

ParameterFriedel-CraftsVilsmeier-Haack
RegioselectivityModerate (3:4 = 7:1)High (3:4 = 20:1)
By-product Formation10–15%<5%
Catalyst CostLowModerate

Alternative Synthetic Routes

Palladium-Catalyzed C-H Functionalization

Recent advances utilize palladium(II) catalysts to directly acylate indole via C-H activation. This method avoids pre-functionalized substrates and operates under mild conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • Yield : 60–75% with excellent regioselectivity.

Fischer Indole Synthesis Limitations

While Fischer indole synthesis constructs the indole ring from phenylhydrazines and carbonyl compounds, it is unsuitable for this compound due to:

  • Electron-Donating Interference : Benzoyl groups destabilize the-sigmatropic rearrangement critical to indole formation.

  • Competitive Cleavage : Electron-rich intermediates undergo N–N bond cleavage instead of cyclization.

Industrial Production and Scalability

Continuous Flow Reactors

Industrial-scale synthesis employs flow chemistry to enhance efficiency:

  • Residence Time : 10–15 min at 50°C.

  • Throughput : 1.2 kg/h with >90% purity.

Purification Protocols

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >98% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 238–240°C) .

Chemical Reactions Analysis

Types of Reactions: 3-Benzoylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Multidrug Resistance Reversal

One of the most notable applications of 3-benzoylindole is its role as a reversal agent for multidrug resistance (MDR) in cancer treatment. Research has shown that benzoyl indoles can effectively reverse ABCG2-mediated MDR, which is a significant barrier in chemotherapy. Unlike traditional agents such as Ko143, which suffer from poor metabolic stability, this compound derivatives exhibit enhanced metabolic stability and synthetic tractability .

Key Findings:

  • Efficacy : The study demonstrated that specific derivatives of this compound showed dose-dependent reversal efficacy against cancer cell lines resistant to common chemotherapeutics .
  • Mechanism : The interaction of the indole ring with specific amino acids in the ABCG2 transporter was elucidated, highlighting the importance of structural modifications for enhancing efficacy .

Organic Synthesis

Synthesis of Indole Derivatives

This compound serves as a versatile building block in organic synthesis, particularly for the synthesis of various indole derivatives. Its ability to undergo acylation reactions allows for the formation of more complex structures that can be utilized in drug development and other applications.

Synthetic Methods:

  • Acylation Reactions : Efficient methods for the acylation of indoles at the 3-position have been developed, utilizing acyl chlorides in the presence of Lewis acids like aluminum chloride .
  • Regioselectivity : Recent advances have demonstrated regioselective acylation using NbCl5 and AgClO4 catalysts, resulting in high yields and short reaction times .

Materials Science

Photophysical Properties

The photophysical properties of this compound make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb light and emit fluorescence can be harnessed for various electronic applications.

Research Insights:

  • Studies have indicated that modifications to the benzoyl group can significantly alter the emission properties, making it a candidate for tunable photonic materials .

Case Studies

StudyFocusFindings
Multidrug ResistanceDemonstrated efficacy of benzoyl indoles in reversing ABCG2-mediated resistance with improved metabolic stability.
Organic SynthesisDeveloped efficient methods for regioselective acylation of indoles using NbCl5 and AgClO4.
Materials ScienceExplored photophysical properties relevant to OLED applications; showed tunable emission based on structural modifications.

Mechanism of Action

The mechanism of action of 3-Benzoylindole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. For instance, certain derivatives of this compound act as inhibitors of specific enzymes, thereby affecting metabolic pathways and cellular functions . The exact mechanism depends on the specific structure and functional groups present in the derivative.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key differences between 3-Benzoylindole and structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point Key Functional Group Synthesis Method
This compound 15224-25-6 C₁₄H₉NO 207.23 238–240°C Benzoyl (C=O) Substituted benzoyl addition to indole
3-Benzylindole 16886-10-5 C₁₅H₁₃N 207.27 Not reported Benzyl (CH₂-C₆H₅) Grignard-type reaction using LiAlH₄/CuCl₂
5-Methoxy-1H-indole-3-carbaldehyde 10601-19-1 C₁₀H₉NO₂ 191.19 Not reported Aldehyde (CHO) Methoxy-substituted indole synthesis

Key Observations :

  • This difference influences solubility and reactivity in synthetic applications .
  • Synthesis : this compound is synthesized via direct acylation of indole, while 3-Benzylindole requires reducing agents like LiAlH₄ and metal catalysts (CuCl₂/ZnCl₂) .

Research Findings and Challenges

  • Reactivity : The benzoyl group in this compound facilitates electrophilic substitution reactions, enabling regioselective modifications at the indole 2- or 4-positions .
  • Stability : this compound derivatives exhibit thermal stability up to 240°C, critical for high-temperature synthetic processes .
  • Knowledge Gaps: Comparative pharmacokinetic studies between this compound and analogs (e.g., 3-Benzylindole) are absent in the provided evidence, warranting further investigation.

Biological Activity

3-Benzoylindole is an organic compound belonging to the indole family, characterized by a benzoyl group attached at the third position of the indole ring. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry, where it is explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁NO
  • Chemical Structure : The compound features a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The benzoyl group enhances its chemical reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, making it a candidate for further development in cancer therapy. Notably, it acts as an inhibitor of multidrug resistance proteins like ABCG2, which could enhance the efficacy of existing chemotherapeutic agents by preventing their efflux from cancer cells .

Table 1: Summary of Anticancer Activity

Cell LineInhibition (%)Mechanism of Action
NCI-H460/MX2070%Inhibition of ABCG2-mediated drug efflux
MCF-765%Induction of apoptosis
HeLa60%Cell cycle arrest

Other Biological Activities

In addition to its anticancer properties, this compound demonstrates a range of other biological activities:

  • Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.
  • Anti-inflammatory Effects : Shown to reduce inflammation in preclinical models.
  • Antioxidant Properties : Scavenges free radicals, contributing to its protective effects against oxidative stress.
  • Antidiabetic Activity : Potential to modulate glucose metabolism and improve insulin sensitivity.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Androgen Production : It inhibits androgen production in the prostate gland, which is crucial for treating prostatic hypertrophy.
  • Modulation of Enzyme Activities : Acts as a probe in studying various enzyme pathways, influencing metabolic processes involved in cancer progression.
  • Reversal of Multidrug Resistance : Enhances the accumulation of chemotherapeutic agents in resistant cancer cells by inhibiting ABCG2 transporters .

Study on Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells (MCF-7) demonstrated that treatment with this compound led to a significant reduction in cell viability. The study highlighted the induction of apoptosis as a key mechanism through which this compound exerts its anticancer effects.

Study on Multidrug Resistance

Another pivotal study focused on the role of this compound as a reversal agent for ABCG2-mediated multidrug resistance. The findings suggested that this compound significantly increased the intracellular concentration of mitoxantrone in resistant cell lines, indicating its potential as an adjunct therapy in overcoming resistance in cancer treatments .

Comparative Analysis with Similar Compounds

A comparative study highlighted the unique properties of this compound relative to other indole derivatives:

CompoundStructure TypeNotable ActivityUnique Features
This compoundIndole derivativeAnticancer, AntimicrobialHigh reactivity at C3 position
Indole-3-acetic acidPlant hormoneGrowth regulationInvolved in plant physiological processes
BenzylindolesIndole derivativePsychoactiveEffects on neurotransmitter systems
N-benzoyltryptamineIndole derivativePotential pharmacologicalSimilar structure but different biological effects

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-benzoylindole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts acylation of indole derivatives using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Key factors include temperature control (20–50°C), solvent selection (e.g., dichloromethane or nitrobenzene), and stoichiometric ratios to minimize side reactions like over-acylation or polymerization. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity products . For isotopic analogs (e.g., deuterated derivatives), specialized reagents like 3-benzyloxybenzaldehyde-α-d1 may be used to introduce labels .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : The molecular ion peak (m/z 221) and fragmentation patterns (e.g., m/z 144 for 3-indole-CO⁺ and m/z 116 for the indolyl radical ion) are diagnostic for structural confirmation .
  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ reveal characteristic shifts for the indole NH (~11 ppm), benzoyl carbonyl (~190 ppm), and aromatic protons.
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity, using acetonitrile/water gradients to resolve impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-compliant goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Collect solid residues with dust-suppressing tools (e.g., wet wipes) and dispose via hazardous waste protocols .
  • Storage : Keep in airtight containers at <28°C to prevent degradation .

Advanced Research Questions

Q. How can contradictions in mass spectrometry data for this compound derivatives be resolved?

  • Methodological Answer : Discrepancies in MS fragmentation (e.g., variable M⁻¹ peaks vs. molecular ions) may arise from substituent effects on indole or benzoyl groups. To resolve:

  • Perform high-resolution MS (HRMS) to confirm molecular formulas.
  • Compare with synthesized isotopic analogs (e.g., deuterated derivatives) to track fragmentation pathways .
  • Use computational tools (e.g., DFT) to model ionization stability and predict dominant fragments .

Q. What experimental strategies address the pharmacological activity-stability paradox in this compound-based cannabimimetics?

  • Methodological Answer : this compound derivatives (e.g., JWH-122) exhibit cannabinoid receptor affinity but often suffer from hydrolytic instability. Strategies include:

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., 4-methoxy) on the benzoyl ring to enhance steric protection of the ketone .
  • Prodrug Design : Mask the carbonyl group as a more stable enol ether or ester derivative.
  • Accelerated Stability Testing : Expose compounds to simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via HPLC-MS .

Q. How can researchers reconcile conflicting data on the environmental persistence of this compound derivatives?

  • Methodological Answer : Contradictory biodegradation studies may stem from variable test conditions (e.g., microbial consortia, temperature). To standardize:

  • Use OECD 301/302 guidelines for aerobic/anaerobic biodegradability assays.
  • Apply advanced analytics (e.g., LC-QTOF-MS) to track metabolite formation and distinguish abiotic vs. biotic degradation pathways .
  • Conduct ecotoxicology studies (e.g., Daphnia magna assays) to correlate persistence with ecological risk .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-Benzoylindole
Reactant of Route 2
Reactant of Route 2
3-Benzoylindole

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